molecular formula C5H6N6S B13322037 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13322037
M. Wt: 182.21 g/mol
InChI Key: WWDJGOCZHWYCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with triazole precursors. For instance, the reaction of 1,2,3-thiadiazole-4-carboxylic acid with hydrazine hydrate can yield the desired thiadiazole derivative, which is then reacted with triazole precursors under suitable conditions to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

    1,2,3-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness: This dual-ring structure enhances its reactivity and broadens its range of applications compared to compounds with only one of these rings .

Biological Activity

The compound 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a hybrid molecule that combines the biological properties of both thiadiazole and triazole moieties. Both structural components are known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article reviews the biological activities associated with this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to a triazole moiety through a methyl bridge. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired hybrid structure. Recent studies have utilized methods such as microwave-assisted synthesis and click chemistry to enhance yields and reduce reaction times .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves interference with microbial protein synthesis or disruption of cell wall integrity .

Compound Microorganism Activity
1-ThiadiazoleE. coliInhibitory
2-ThiadiazoleS. aureusModerate
3-ThiadiazoleCandida albicansStrong

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Studies employing the MTT assay revealed that this compound exhibits cytotoxic effects against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. The mechanism of action is believed to involve apoptosis induction through caspase activation pathways .

Cell Line IC50 (µM) Mechanism
HCT-11615.0Caspase activation
MCF-712.5Apoptotic pathway induction

Anti-inflammatory Activity

Research indicates that derivatives of thiadiazoles possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have shown that these compounds can effectively reduce inflammation in models of acute and chronic inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Moise et al. synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that the presence of the thiadiazole ring significantly enhanced the antimicrobial activity compared to non-thiadiazole counterparts .

Study 2: Cytotoxic Effects in Cancer Cells

In another investigation by Chhajed et al., various derivatives including those with triazole-thiadiazole hybrids were tested for cytotoxicity against cancer cell lines. The study concluded that certain modifications to the thiadiazole structure led to improved anticancer activity and selectivity towards cancer cells over normal cells .

Properties

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)triazol-4-amine

InChI

InChI=1S/C5H6N6S/c6-5-2-11(9-8-5)1-4-3-12-10-7-4/h2-3H,1,6H2

InChI Key

WWDJGOCZHWYCLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC2=CSN=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.